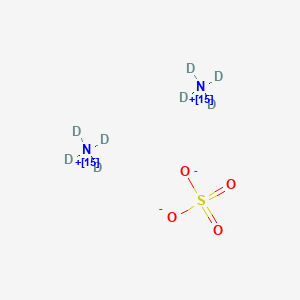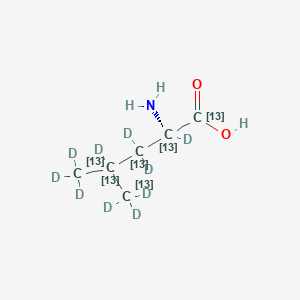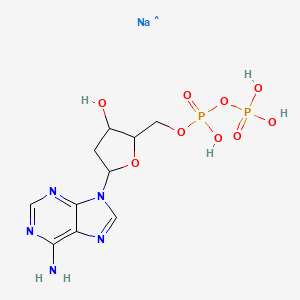
Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminotriclabendazole hydrochloride, VETRANAL™, is an analytical standard compound used primarily in veterinary and forensic toxicology. It is a derivative of benzimidazole, specifically 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazol-2-ylamine monohydrochloride. This compound is known for its high purity and is used in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminotriclabendazole hydrochloride involves the reaction of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:
5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3+HCl→Aminotriclabendazole hydrochloride
Industrial Production Methods
Industrial production of Aminotriclabendazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the analytical standard grade product .
Análisis De Reacciones Químicas
Types of Reactions
Aminotriclabendazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Aminotriclabendazole hydrochloride is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: In studies involving the metabolism and pharmacokinetics of benzimidazole derivatives.
Medicine: Research on its potential therapeutic effects and toxicity.
Industry: Quality control and assurance in the production of veterinary pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Aminotriclabendazole hydrochloride involves its interaction with the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis. The compound’s molecular targets include the microtubule-associated proteins and pathways involved in cell division .
Comparación Con Compuestos Similares
Similar Compounds
- Hydroxyflubendazole
- Ketotriclabendazole
- 2-Aminoflubendazole
Uniqueness
Aminotriclabendazole hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for β-tubulin and exhibits stronger inhibitory effects on microtubule polymerization .
Propiedades
Fórmula molecular |
C13H9Cl4N3O |
|---|---|
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H |
Clave InChI |
VIRKTPJWYSJBRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)





![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)



